N-cyclopentyl-1-(2-cyclopropylcyclopropanecarbonyl)azetidine-3-sulfonamide
Description
N-cyclopentyl-1-(2-cyclopropylcyclopropanecarbonyl)azetidine-3-sulfonamide is a complex organic compound that features a unique combination of cyclopentyl, cyclopropyl, azetidine, and sulfonamide groups
Properties
IUPAC Name |
N-cyclopentyl-1-(2-cyclopropylcyclopropanecarbonyl)azetidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c18-15(14-7-13(14)10-5-6-10)17-8-12(9-17)21(19,20)16-11-3-1-2-4-11/h10-14,16H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZBRQHGGXKZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)C3CC3C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(2-cyclopropylcyclopropanecarbonyl)azetidine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropylcyclopropane moiety: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the azetidine ring: Azetidine can be synthesized via ring-closing reactions involving amines and haloalkanes.
Sulfonamide formation: The sulfonamide group is introduced through the reaction of an amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(2-cyclopropylcyclopropanecarbonyl)azetidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl and azetidine rings.
Reduction: Reduced forms of the sulfonamide and carbonyl groups.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials with unique properties, such as high strength and thermal stability.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(2-cyclopropylcyclopropanecarbonyl)azetidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyclopropyl and azetidine rings may enhance binding affinity and specificity through hydrophobic interactions and steric effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-1-(2-cyclopropylcyclopropanecarbonyl)azetidine-3-carboxamide
- N-cyclopentyl-1-(2-cyclopropylcyclopropanecarbonyl)pyrrolidine-3-sulfonamide
- N-cyclopentyl-1-(2-cyclopropylcyclopropanecarbonyl)azetidine-3-sulfonyl chloride
Uniqueness
N-cyclopentyl-1-(2-cyclopropylcyclopropanecarbonyl)azetidine-3-sulfonamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both cyclopropyl and azetidine rings in the same molecule is relatively rare and contributes to its distinct properties.
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